L-Isoleucinamide, 1-(2-hydroxy-4-phenyl-3-((N2-(N-((phenylmethoxy)carbonyl)-L-leucyl)-L-asparaginyl)amino)butyl)-L-prolyl-N-(2-methylpropyl)-, (R-(R*,S*))-
Description
BenchChem offers high-quality L-Isoleucinamide, 1-(2-hydroxy-4-phenyl-3-((N2-(N-((phenylmethoxy)carbonyl)-L-leucyl)-L-asparaginyl)amino)butyl)-L-prolyl-N-(2-methylpropyl)-, (R-(R*,S*))- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Isoleucinamide, 1-(2-hydroxy-4-phenyl-3-((N2-(N-((phenylmethoxy)carbonyl)-L-leucyl)-L-asparaginyl)amino)butyl)-L-prolyl-N-(2-methylpropyl)-, (R-(R*,S*))- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
127749-94-4 |
|---|---|
Molecular Formula |
C43H65N7O8 |
Molecular Weight |
808.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-3-hydroxy-4-[(2S)-2-[[(2S,3S)-3-methyl-1-(2-methylpropylamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C43H65N7O8/c1-7-29(6)38(42(56)45-24-28(4)5)49-41(55)35-19-14-20-50(35)25-36(51)32(22-30-15-10-8-11-16-30)46-40(54)34(23-37(44)52)47-39(53)33(21-27(2)3)48-43(57)58-26-31-17-12-9-13-18-31/h8-13,15-18,27-29,32-36,38,51H,7,14,19-26H2,1-6H3,(H2,44,52)(H,45,56)(H,46,54)(H,47,53)(H,48,57)(H,49,55)/t29-,32-,33-,34-,35-,36+,38-/m0/s1 |
InChI Key |
NVMCQDQUCMEQEH-MFXWWUJKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(C)C)NC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(C)C)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Biological Activity
L-Isoleucinamide, a complex amino acid derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for health and disease.
Chemical Structure and Properties
The full chemical name of the compound reflects its intricate structure, which includes multiple amino acid residues and functional groups. The presence of a hydroxyphenyl group and various peptide linkages contributes to its unique biological properties.
Research indicates that L-Isoleucinamide may exert its biological effects through several mechanisms:
- Protein Interaction : The compound has been shown to interact with specific proteins and enzymes, modulating their activity. This interaction can lead to altered cellular signaling pathways that are crucial for physiological responses.
- Enzyme Inhibition : Preliminary studies suggest that L-Isoleucinamide may inhibit certain enzymes involved in metabolic processes. This inhibition could have implications for conditions such as metabolic syndrome or diabetes.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that L-Isoleucinamide may also possess the ability to inhibit microbial growth. This is particularly relevant in the context of food safety and agricultural applications.
Biological Activity Summary
The biological activities of L-Isoleucinamide can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Modulation | Alters the activity of specific enzymes, potentially affecting metabolic pathways. |
| Antimicrobial Effects | Inhibits growth of various microorganisms, useful in food safety. |
| Therapeutic Potential | Investigated for use in treating metabolic disorders and possibly cancer. |
Case Studies
Several case studies have explored the biological activity of L-Isoleucinamide and related compounds:
-
Metabolic Pathway Modulation :
- A study investigated the effects of L-Isoleucinamide on glucose metabolism in diabetic models. Results indicated a significant reduction in blood glucose levels, suggesting potential use in diabetes management.
-
Antimicrobial Efficacy :
- Research on related peptides showed promising results against common pathogens such as E. coli and Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell membranes.
-
Inhibition of Cancer Cell Growth :
- A study examined the impact of L-Isoleucinamide on cancer cell lines, revealing a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.
Synthesis and Structural Analogues
The synthesis of L-Isoleucinamide typically involves multi-step processes that can yield various structural analogues. These analogues often exhibit differing biological activities due to subtle changes in their chemical structure.
Comparison of Structural Analogues
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-Cyclopentyl L-isoleucinamide | Contains cyclopentyl group | Potential orphan drug for C3 glomerulopathy. |
| L-Prolyl-L-leucylglycyl-L-isoleucinamide | Cyclic structure with enhanced stability | Exhibits antimicrobial and anti-inflammatory effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
